molecular formula C19H34O3 B174049 13(S)-HODE methyl ester CAS No. 109837-85-6

13(S)-HODE methyl ester

Cat. No.: B174049
CAS No.: 109837-85-6
M. Wt: 310.5 g/mol
InChI Key: ZVMLLPSSQZSZOA-QGWXGPBYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

13(S)-hydroxyoctadecadienoic acid (13(S)-HODE) is a 15-lipoxygenase metabolite of linoleic acid produced in endothelial cells, leukocytes, and tumor cells. The biological effects of 13(S)-HODE include inhibition of tumor cell adhesion to the endothelium at concentrations around 1 µM, and down regulation of IRGpIIb/IIIa receptor expression. 13(S)-HODE methyl ester is a neutral, more lipophilic form of the free acid that can been used as an analytical standard for 13(S)-HODE.

Properties

IUPAC Name

methyl (9Z,11E,13S)-13-hydroxyoctadeca-9,11-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34O3/c1-3-4-12-15-18(20)16-13-10-8-6-5-7-9-11-14-17-19(21)22-2/h8,10,13,16,18,20H,3-7,9,11-12,14-15,17H2,1-2H3/b10-8-,16-13+/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVMLLPSSQZSZOA-QGWXGPBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC=CCCCCCCCC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/C=C\CCCCCCCC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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